carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-2,1-ethanediyl] diacetate
Description
Carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-2,1-ethanediyl] diacetate is a complex organic compound. It is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These derivatives represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, such as this compound, has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a hexadehydro-Diels–Alder domino reaction, the formation of an intermolecular cycloaddition, and an oxidation by oxygen . A HDDA reaction of tetrayne 1 produces the aryne 13 intermediate A, which subsequently reacts with the imidazole derivative by a formal [4 + 2] cycloaddition to produce the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .Properties
IUPAC Name |
2-[5-[2-(2-acetyloxyethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9/c1-13(28)35-9-7-26-22(31)17-5-3-15(11-19(17)24(26)33)21(30)16-4-6-18-20(12-16)25(34)27(23(18)32)8-10-36-14(2)29/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXOJZZCNSNDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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